molecular formula C25H22N2O3 B7687567 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide

Cat. No. B7687567
M. Wt: 398.5 g/mol
InChI Key: YIANPTYGWQXWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as HM-3 and is a member of the benzamide family of compounds. HM-3 has shown potential for use in various fields of research due to its unique properties.

Mechanism of Action

The mechanism of action of HM-3 involves the inhibition of certain enzymes and proteins. HM-3 has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, HM-3 prevents cancer cells from dividing and growing. HM-3 has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. By inhibiting COX-2, HM-3 reduces inflammation in the body.
Biochemical and Physiological Effects:
HM-3 has several biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of diseases such as cancer and Alzheimer's. HM-3 has also been shown to increase the activity of antioxidant enzymes, which protect cells from damage. Additionally, HM-3 has been shown to decrease the production of pro-inflammatory cytokines, which contribute to inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using HM-3 in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This allows researchers to study the effects of inhibiting these enzymes and proteins on various biological processes. Additionally, HM-3 has been shown to have multiple potential applications, making it a versatile compound for research purposes. One limitation of using HM-3 in lab experiments is its potential toxicity. While HM-3 has shown promise as a potential treatment for various diseases, it may also have harmful effects on healthy cells.

Future Directions

There are several potential future directions for research involving HM-3. One area of interest is the development of HM-3 derivatives that have improved efficacy and reduced toxicity. Another potential direction is the study of HM-3 in combination with other compounds, such as chemotherapy drugs, to determine if it can enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of HM-3 and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of HM-3 involves several steps, starting with the reaction of 8-methylquinoline-2-carboxylic acid with thionyl chloride to form 2-chloro-8-methylquinoline. The resulting compound is then reacted with benzylamine to form N-benzyl-2-chloro-8-methylquinoline. The final step involves the reaction of N-benzyl-2-chloro-8-methylquinoline with 4-methoxybenzoyl chloride to form HM-3.

Scientific Research Applications

HM-3 has been used in various scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. HM-3 has been shown to have potential as an anti-cancer agent, as it inhibits the growth of cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, HM-3 has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-17-7-6-8-19-15-20(24(28)26-23(17)19)16-27(21-9-4-3-5-10-21)25(29)18-11-13-22(30-2)14-12-18/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIANPTYGWQXWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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